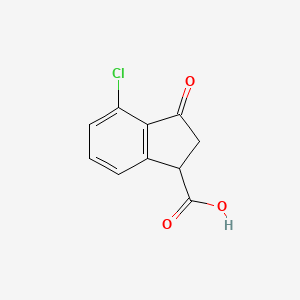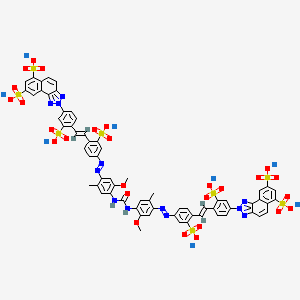
Octasodium 2,2'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo(2-sulphonato-4,1-phenylene)vinylene-(3-sulphonato-4,1-phenylene)))bis(2H-naphtho(1,2-d)triazole-6,8-disulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octasodium 2,2’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo(2-sulphonato-4,1-phenylene)vinylene-(3-sulphonato-4,1-phenylene)))bis(2H-naphtho(1,2-d)triazole-6,8-disulphonate) is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its multiple sulfonate groups, which contribute to its solubility in water and its ability to interact with various biological and chemical systems.
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of multiple aromatic rings and azo groups makes it susceptible to oxidation reactions.
Reduction: The azo groups can be reduced to amines under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Octasodium 2,2’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo(2-sulphonato-4,1-phenylene)vinylene-(3-sulphonato-4,1-phenylene)))bis(2H-naphtho(1,2-d)triazole-6,8-disulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The sulfonate groups enhance its solubility and facilitate its binding to target molecules. The azo groups can participate in redox reactions, influencing the compound’s activity. The overall mechanism involves the modulation of biochemical pathways and the inhibition or activation of specific proteins .
Comparison with Similar Compounds
Compared to other similar compounds, octasodium 2,2’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo(2-sulphonato-4,1-phenylene)vinylene-(3-sulphonato-4,1-phenylene)))bis(2H-naphtho(1,2-d)triazole-6,8-disulphonate) stands out due to its unique combination of sulfonate and azo groups. Similar compounds include:
- Tetrasodium 4,4’-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis[5-hydroxynaphthalene-2,7-disulphonate]
- 7,7′-(carbonylbis(imino-3,1-phenylenecarbonylimino-3,1-(4-methyl-phenylene)carbonylimino))bis(1-methoxy-naphthalene-3,6-disulfonic acid) tetrasodium salt (NF770)
These compounds share structural similarities but differ in the number and position of functional groups, which influence their chemical properties and applications .
Properties
CAS No. |
67875-00-7 |
|---|---|
Molecular Formula |
C65H42N12Na8O27S8 |
Molecular Weight |
1863.5 g/mol |
IUPAC Name |
octasodium;2-[4-[(E)-2-[4-[[4-[[4-[[4-[(E)-2-[4-(6,8-disulfonatobenzo[e]benzotriazol-2-yl)-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-6,8-disulfonate |
InChI |
InChI=1S/C65H50N12O27S8.8Na/c1-33-21-53(55(103-3)31-51(33)70-68-39-13-9-35(57(23-39)107(85,86)87)5-7-37-11-15-41(25-59(37)109(91,92)93)76-72-49-19-17-45-47(63(49)74-76)27-43(105(79,80)81)29-61(45)111(97,98)99)66-65(78)67-54-22-34(2)52(32-56(54)104-4)71-69-40-14-10-36(58(24-40)108(88,89)90)6-8-38-12-16-42(26-60(38)110(94,95)96)77-73-50-20-18-46-48(64(50)75-77)28-44(106(82,83)84)30-62(46)112(100,101)102;;;;;;;;/h5-32H,1-4H3,(H2,66,67,78)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102);;;;;;;;/q;8*+1/p-8/b7-5+,8-6+,70-68?,71-69?;;;;;;;; |
InChI Key |
FVYDOOQOSWGVCW-KLIXKNPYSA-F |
Isomeric SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N4N=C5C6=C(C(=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC5=N4)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC7=C(C=C(C(=C7)C)N=NC8=CC(=C(C=C8)/C=C/C9=C(C=C(C=C9)N1N=C2C3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC2=N1)S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N4N=C5C=CC6=C(C5=N4)C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC7=C(C=C(C(=C7)C)N=NC8=CC(=C(C=C8)C=CC9=C(C=C(C=C9)N1N=C2C=CC3=C(C2=N1)C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


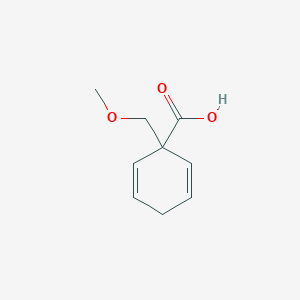
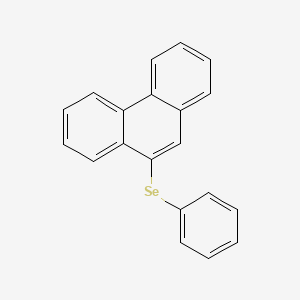
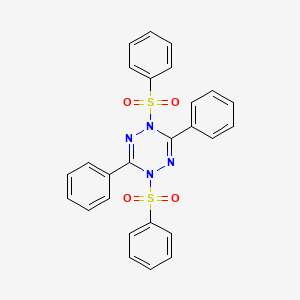
![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)
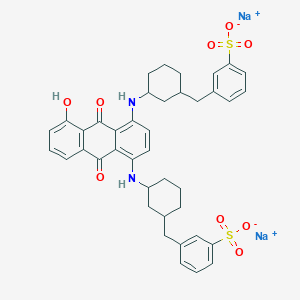
![4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14480663.png)
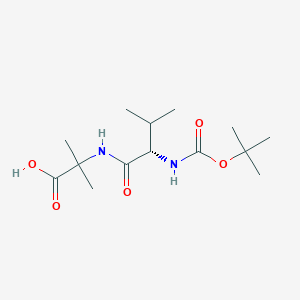
![4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol]](/img/structure/B14480677.png)
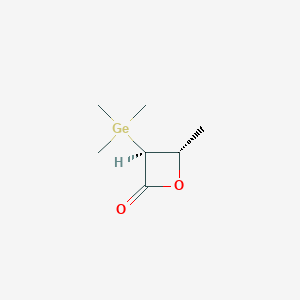
![1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14480685.png)
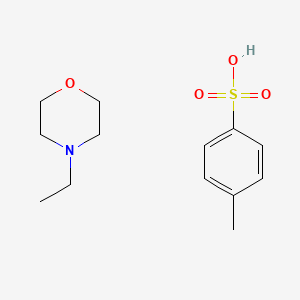
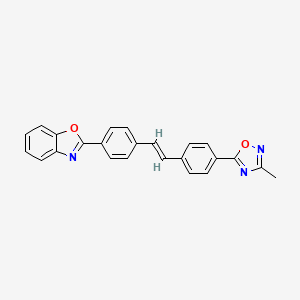
![7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one](/img/structure/B14480705.png)
